4-Cdpca
Description
Structure
3D Structure
Properties
CAS No. |
143818-53-5 |
|---|---|
Molecular Formula |
C22H24N2O5 |
Molecular Weight |
396.4 g/mol |
IUPAC Name |
4-[1-(benzylcarbamoyl)-3,3-diethyl-4-oxoazetidin-2-yl]oxybenzoic acid |
InChI |
InChI=1S/C22H24N2O5/c1-3-22(4-2)19(27)24(21(28)23-14-15-8-6-5-7-9-15)20(22)29-17-12-10-16(11-13-17)18(25)26/h5-13,20H,3-4,14H2,1-2H3,(H,23,28)(H,25,26) |
InChI Key |
RSZIWUYYWPZFLI-UHFFFAOYSA-N |
SMILES |
CCC1(C(N(C1=O)C(=O)NCC2=CC=CC=C2)OC3=CC=C(C=C3)C(=O)O)CC |
Canonical SMILES |
CCC1(C(N(C1=O)C(=O)NCC2=CC=CC=C2)OC3=CC=C(C=C3)C(=O)O)CC |
Synonyms |
4-((4-carboxyphenyl)oxy)-3,3-diethyl-1-(((phenylmethyl)amino)carbonyl)-2-azetidinone 4-CDPCA |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Derivatization for 4 Cdpca and Analogs
Established Synthetic Pathways for Azetidinone Scaffolds
The foundational approaches to constructing the azetidinone ring have been refined over decades, providing reliable routes for synthesizing these strained four-membered lactams.
The most widely recognized and fundamental method for synthesizing 2-azetidinones is the Staudinger [2+2] cycloaddition reaction , involving the reaction between a ketene (B1206846) and an imine. nih.govnih.govnih.gov Ketenes are typically generated in situ from acid chlorides (e.g., chloroacetyl chloride) in the presence of a tertiary amine, such as triethylamine, or from α-diazoketones. nih.govnih.govnih.gov These ketenes then undergo cycloaddition with imines (Schiff bases) to form the azetidinone ring. nih.govnih.gov
Another conventional approach involves the cyclization of β-amino acids and their esters. This method often requires in situ activation of the carboxylic acid group using reagents like carbodiimides, 2-chloro-1-methylpyridinium (B1202621) iodide (Mukaiyama's reagent), or the redox couple di(2-pyridinyl) disulfide/triphenylphosphine. nih.gov Historically, these conventional methods could require prolonged reaction times (e.g., 12–16 hours under reflux) at very low temperatures (−70 to −90 °C) and might result in comparatively lower yields (typically less than 70%). nih.gov
Recent advancements in azetidinone synthesis have focused on developing more efficient, rapid, and environmentally benign methodologies, aligning with principles of green chemistry. Microwave-assisted synthesis has emerged as a superior alternative to conventional heating, significantly reducing reaction times (e.g., from hours to minutes) and often leading to higher yields. nih.govnih.govnih.gov This technique facilitates accelerated reaction rates and improved environmental factors. nih.gov
Other novel green routes include sonication and stirring methods, particularly when conducted in the presence of molecular sieves to efficiently remove water generated during the reaction. nih.govnih.gov These methods have demonstrated the ability to achieve higher yields and shorter reaction times compared to traditional approaches. For instance, sonication can complete reactions in 20–30 minutes, while stirring with molecular sieves might take 110–130 minutes, both considerably faster than conventional reflux methods. nih.govnih.gov
Catalytic approaches are also gaining prominence. Lewis acid-catalyzed cycloadditions have been reported to promote the formation of azetidines and azetidinones. Additionally, the use of propylphosphonic anhydride (B1165640) (T3P®) as an acid activator in ketene-imine cycloaddition reactions has enabled the synthesis of 2-azetidinones under mild and clean conditions, offering good to excellent yields. For the synthesis of azetidinone-azole conjugates, strategies like click chemistry and multicomponent reactions have been employed for efficient preparation.
The following table illustrates a comparison of reaction times and yields for conventional versus some emerging synthetic methods for azetidinones:
| Method Type | Reaction Time (Typical) | Yield (Typical) | Reference |
| Conventional | 12–16 hours (reflux) at −70 to −90 °C | < 70% | nih.gov |
| Microwave-assisted | 3–4 minutes | 60–80% | nih.gov |
| Sonication (Green Route) | 20–30 minutes | 81–93% | nih.govnih.gov |
| Stirring with Molecular Sieves (Green Route) | 110–130 minutes | 81–93% | nih.govnih.gov |
| Propylphosphonic Anhydride (T3P®) mediated | Room Temperature | Good to Excellent |
Targeted Derivatization for Structure-Activity Relationship Investigations
Understanding the impact of structural modifications on the chemical properties of 4-Cdpca and its analogs is fundamental to SAR studies. This involves systematically altering specific functional groups.
The 4-carboxyphenyl group in this compound is attached to the C-4 position of the azetidinone ring via an oxygen atom. nih.gov Modifications in SAR investigations often target this aryl moiety. Studies have explored varying substituents on the phenyl ring, such as the introduction of methyl or methoxy (B1213986) groups at the para position of the benzene (B151609) ring. These alterations can influence the electronic and steric properties of the C-4 substituent, thereby affecting interactions with molecular targets. Additionally, the carboxyl group itself can be subjected to modifications, such as esterification, to explore changes in polarity and bioavailability. Solid-phase methodologies have been employed to rapidly assess the SAR associated with distal functionality on C4-carboxy azetidinone inhibitors.
The benzylcarbamoyl group is linked to the nitrogen atom (N-1) of the azetidinone ring. nih.gov Targeted alterations of this moiety for SAR investigations typically involve modifying the benzyl (B1604629) portion or the carbamoyl (B1232498) nitrogen. Substitutions on the phenyl ring of the benzyl group have been explored, as well as variations in the alkyl or aryl groups attached to the carbamoyl nitrogen. For instance, analogs with different substituents on the urea (B33335) nitrogen have been synthesized and evaluated. The presence of different alkyl/alkoxy groups at the N-1 position has been shown to influence activity.
The definitive determination of the chemical structure of novel azetidinone derivatives is critical for SAR studies. A combination of spectroscopic and analytical techniques is routinely employed for this purpose:
Infrared (IR) Spectroscopy: Provides information about the functional groups present, such as characteristic carbonyl stretches for the azetidinone ring. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both proton (¹H NMR) and carbon-13 (¹³C NMR) are indispensable for elucidating the connectivity of atoms. nih.gov Two-dimensional NMR techniques, such as Heteronuclear Multiple Quantum Coherence (HMQC) and Heteronuclear Multiple Bond Correlation (HMBC), as well as ¹H-¹³C COSY, offer detailed insights into complex structural relationships and stereochemistry.
Mass Spectrometry (MS): Provides precise molecular weight information and fragmentation patterns, which are crucial for confirming the molecular formula and identifying structural subunits. nih.gov High-resolution mass spectrometry (HRMS) offers elemental composition.
Elemental Analysis (CHN): Confirms the empirical formula by determining the percentage composition of carbon, hydrogen, and nitrogen.
X-ray Crystallography: For crystalline compounds, X-ray diffraction provides an unambiguous determination of the molecular structure, including bond lengths, bond angles, and absolute configuration, offering the most definitive structural proof.
Molecular Mechanisms and Biological Interactions of 4 Cdpca
Investigation of Molecular Targets and Binding Dynamics
While 4-Cdpca has been identified as a biologically active compound, detailed studies specifically characterizing its binding to classical cellular receptors, such as G-protein coupled receptors (GPCRs), ion channels, or nuclear receptors, are not extensively documented in the available literature. Its primary identified molecular target falls under enzyme inhibition, as discussed in the subsequent section. Receptor binding assays generally involve techniques to study the interaction between a ligand and a target protein (receptor), crucial for identifying and optimizing test compounds by measuring binding affinity and kinetics. nih.gov These assays can characterize binding kinetics, including association and dissociation rates, and assess the specificity of ligand binding. nih.gov
This compound has been identified as a potent inhibitor of human leukocyte elastase (HLE). researchgate.netijpsonline.com This compound, sometimes referred to as compound 2 in relevant studies, was notable as the first orally active inhibitor of HLE. researchgate.netijpsonline.com Investigations have explored the activity of this compound and its analogs, particularly those with different substituents on the urea (B33335) nitrogen. researchgate.netijpsonline.com Analogs featuring methyl or methoxy (B1213986) groups at the para position of the benzene (B151609) ring demonstrated significant potency in in vitro assays against HLE and showed effectiveness in in vivo models, such as a hamster lung hemorrhage model. researchgate.netijpsonline.com Further structural activity relationship (SAR) analysis indicated that compounds with 4-hydroxybenzoic acid and 4-hydroxyphenyl acetic acid ethers at the C-4 position were among the most active analogs, demonstrating a marked effect on in vivo activity. medcraveonline.com The observed anti-inflammatory and anti-hyperalgesic effects of this compound and its analogs in animal models suggest that their activity may be mediated through HLE inhibition. medcraveonline.com
Enzyme inhibition profiling involves determining how a compound affects enzyme activity, categorizing it as competitive, noncompetitive, or uncompetitive inhibition, and assessing its potency. nih.govnih.gov
The following table summarizes key findings regarding this compound's enzyme inhibition profile:
| Compound | Target Enzyme | Activity | Key Findings |
| This compound | Human Leukocyte Elastase (HLE) | Inhibitor | First orally active HLE inhibitor. researchgate.netijpsonline.com Analogs with methyl or methoxy groups at the para position of the benzene ring showed potent in vitro and in vivo activity. researchgate.netijpsonline.com C-4 substituents, such as 4-hydroxybenzoic acid and 4-hydroxyphenyl acetic acid ethers, significantly influence in vivo activity. medcraveonline.com |
The inhibitory action of this compound on Human Leukocyte Elastase (HLE) involves specific protein-ligand interactions. While the detailed atomic-level analysis of this compound's interaction with HLE, such as specific residues involved or crystal structures, is not provided in the search results, studies have discussed a proposed model for the binding of this class of inhibitors to HLE and a possible mechanism of inhibition. researchgate.netijpsonline.com Protein-ligand interaction analyses typically involve methods like X-ray crystallography, NMR spectroscopy, and isothermal titration calorimetry (ITC) to elucidate the binding affinity, kinetics, and structural basis of interaction between a small molecule and a protein. rsc.orgfrontiersin.orgmdpi.comnih.gov These analyses aim to understand how ligands affect protein conformation and activity. mdpi.com
In Vitro Research Methodologies for 4 Cdpca
Cell-Based Assays for Biological Activity Assessment
Cell-based assays are fundamental in drug discovery and development for evaluating the effect of a compound on living cells. nih.gov These assays provide a more physiologically relevant context compared to biochemical assays by assessing the compound's activity within a cellular environment. nih.gov
To determine the cytotoxic potential and the effect on cell growth of a compound, various cell viability and proliferation assays are conducted. These assays measure different cellular parameters to infer the number of living and proliferating cells.
Commonly Used Assays:
| Assay Type | Principle | Detection Method | Advantages | Disadvantages |
| MTT Assay | Reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by metabolically active cells. | Colorimetric (Absorbance) | Inexpensive, widely used. | Endpoint assay, potential for overestimation of viability. sigmaaldrich.com |
| WST-1 Assay | Cleavage of the tetrazolium salt WST-1 to a soluble formazan by cellular mechanisms. | Colorimetric (Absorbance) | Higher sensitivity than MTT, faster protocol. sigmaaldrich.com | Endpoint assay, potential for overestimation of viability. sigmaaldrich.com |
| ATP Assay | Quantification of ATP, which is present in metabolically active cells, using a luciferase-based reaction. | Luminescence | Highly sensitive, rapid, and suitable for high-throughput screening. abcam.com | Requires cell lysis. sigmaaldrich.com |
| Live/Dead Staining | Simultaneous staining with dyes that differentiate between live and dead cells based on membrane integrity. | Fluorescence Microscopy or Flow Cytometry | Provides single-cell resolution and visualization of cell populations. sigmaaldrich.com | May require specialized equipment. |
Functional assays are designed to measure the specific biological effects of a compound on cellular pathways and functions.
To evaluate the potential of a compound to inhibit the growth of or kill microorganisms, a variety of antimicrobial susceptibility tests are performed. These assays are crucial for the discovery of new antibiotics.
Standard Antimicrobial Assays:
| Assay | Description | Key Parameters Measured |
| Broth Microdilution | A serial dilution of the compound is prepared in a liquid growth medium and inoculated with the test microorganism. | Minimum Inhibitory Concentration (MIC) |
| Disk Diffusion | A paper disk impregnated with the compound is placed on an agar (B569324) plate inoculated with the microorganism. The diameter of the zone of inhibition is measured. | Zone of Inhibition |
| Time-Kill Assay | The rate of killing of a microbial population by the compound is determined over time. | Rate of bactericidal or fungicidal activity |
To assess the anti-inflammatory properties of a compound, in vitro models that mimic inflammatory processes are utilized. These assays typically involve stimulating immune cells with an inflammatory agent and then measuring the effect of the compound on the production of inflammatory mediators.
Key Anti-inflammatory Assays:
| Assay | Cell Type | Stimulant | Markers Measured |
| LPS-stimulated Macrophages | Macrophages (e.g., RAW 264.7) | Lipopolysaccharide (LPS) | Nitric Oxide (NO), Pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) |
| Cytokine Release Assays | Peripheral Blood Mononuclear Cells (PBMCs) or specific immune cell subsets | Various stimuli (e.g., PHA, anti-CD3/CD28) | A panel of pro- and anti-inflammatory cytokines |
Understanding how a compound enters cells and where it localizes is critical for interpreting its biological activity. Various techniques are employed to study cellular uptake and subcellular distribution.
Methods for Cellular Uptake Analysis:
| Technique | Principle | Information Gained |
| Confocal Laser Scanning Microscopy (CLSM) | Utilizes fluorescently labeled compounds or antibodies to visualize the compound's location within the cell. | Qualitative and semi-quantitative analysis of subcellular localization. dovepress.com |
| Flow Cytometry | Quantifies the amount of a fluorescently labeled compound taken up by a population of cells. | Quantitative measurement of cellular uptake. dovepress.com |
| Mass Spectrometry (e.g., LC-MS/MS) | Measures the concentration of the unlabeled compound in cell lysates or subcellular fractions. | Highly sensitive and specific quantification of intracellular compound concentration. |
Functional Assays for Specific Biological Responses
Biochemical Assays for Target Engagement
Biochemical assays are essential for determining if a compound directly interacts with its intended molecular target. conceptlifesciences.com These assays are typically performed in a cell-free system using purified proteins.
Common Target Engagement Assays:
| Assay | Principle | Key Parameters |
| Enzyme Inhibition Assay | Measures the effect of the compound on the activity of a specific enzyme. | IC50 (half-maximal inhibitory concentration) |
| Surface Plasmon Resonance (SPR) | Detects the binding of a compound to a target protein immobilized on a sensor chip by measuring changes in the refractive index. | Binding affinity (KD), association (kon), and dissociation (koff) rates. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change that occurs upon binding of a compound to a target protein in solution. | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). |
| Cellular Thermal Shift Assay (CETSA) | Based on the principle that ligand binding can stabilize a protein against thermal denaturation. Changes in protein stability in the presence of the compound are measured in cell lysates or intact cells. | Target engagement in a cellular context. nih.gov |
Enzyme Kinetic Assays
Enzyme kinetic assays are fundamental in vitro tools used to study the interaction between a compound and a specific enzyme. These assays measure the rate of an enzymatic reaction and how it is affected by the presence of the compound, providing insights into the mechanism of inhibition. For a compound like 4-Cdpca, these assays would be crucial in determining if it acts as an inhibitor of a particular enzyme and in characterizing the nature of that inhibition (e.g., competitive, non-competitive, or uncompetitive).
The general principle involves incubating the target enzyme with its substrate and varying concentrations of the inhibitor (this compound). The reaction progress is monitored over time, typically by measuring the formation of a product or the depletion of a substrate. Spectrophotometry is a common detection method, where a change in absorbance is proportional to the reaction rate.
Key parameters derived from these assays include the Michaelis-Menten constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ). The inhibition constant (Kᵢ) is a critical value that quantifies the potency of the inhibitor. A lower Kᵢ value indicates a higher affinity of the inhibitor for the enzyme.
Table 1: Illustrative Data from a Hypothetical Enzyme Kinetic Assay for this compound
| This compound Concentration (nM) | Initial Reaction Velocity (µM/min) |
| 0 (Control) | 100 |
| 1 | 85 |
| 10 | 50 |
| 100 | 20 |
| 1000 | 5 |
Note: This table is for illustrative purposes only and does not represent actual experimental data for this compound.
Receptor Binding Competition Assays
Receptor binding competition assays are employed to determine the affinity of a compound for a specific receptor. These assays are essential for understanding the pharmacological profile of a molecule like this compound, particularly if its mechanism of action is thought to involve interaction with a receptor.
The principle of a competitive binding assay is based on the competition between an unlabeled compound (the "competitor," in this case, this compound) and a labeled ligand (usually radiolabeled or fluorescently labeled) for binding to a finite number of receptors. The receptors can be present in cell membrane preparations, tissue homogenates, or on the surface of intact cells.
By incubating the receptor preparation with a fixed concentration of the labeled ligand and varying concentrations of the unlabeled competitor (this compound), a competition curve can be generated. This curve plots the displacement of the labeled ligand as a function of the competitor concentration. From this curve, the half-maximal inhibitory concentration (IC₅₀) can be determined. The IC₅₀ value represents the concentration of the competitor required to displace 50% of the specifically bound labeled ligand.
The IC₅₀ value can then be used to calculate the equilibrium dissociation constant (Kᵢ) for the competitor, which reflects its binding affinity for the receptor. A lower Kᵢ value signifies a higher binding affinity.
Table 2: Illustrative Data from a Hypothetical Receptor Binding Competition Assay for this compound
| This compound Concentration (nM) | % Specific Binding of Labeled Ligand |
| 0.1 | 95 |
| 1 | 80 |
| 10 | 50 (IC₅₀) |
| 100 | 25 |
| 1000 | 10 |
Note: This table is for illustrative purposes only and does not represent actual experimental data for this compound.
In Vivo Animal Model Research for 4 Cdpca
Model Selection for Disease-Specific Research
Information regarding the selection of specific animal models, such as murine models for inflammatory conditions or various animal models for antimicrobial efficacy assessment, directly pertaining to 4-Cdpca, is not present in the provided search results. Therefore, no detailed discussion on model selection criteria or specific disease models utilized for this compound can be generated based on the available data.
No specific studies or detailed findings involving murine models to assess the anti-inflammatory properties of this compound were found in the provided search results.
Similarly, no specific studies or detailed findings utilizing animal models to evaluate the antimicrobial efficacy of this compound were identified in the provided information.
Without specific in vivo animal model data for this compound, a discussion on the consideration of species relevance in preclinical pharmacology research for this compound cannot be provided.
Pharmacodynamic Evaluation in Animal Models
Detailed information on the pharmacodynamic evaluation of this compound in animal models, including assessment of target modulation in vivo or efficacy studies in relevant disease models, is not available in the provided search results.
No specific data or findings regarding the assessment of target modulation in vivo by this compound were found.
No specific efficacy studies of this compound in relevant disease models were identified in the provided information.
Data Tables: As no specific in vivo animal model research data for this compound was found in the provided search results, no data tables can be generated to present detailed research findings.
Analytical Quantification Methods for 4 Cdpca in Research Matrices
Chromatographic Techniques
Chromatography is the cornerstone for separating 4-Cdpca from other components within a sample matrix. The choice of technique often depends on the sample's complexity, the required sensitivity, and the available instrumentation. Gas chromatography requires a derivatization step for polar compounds like this compound, making liquid chromatography a more direct and widely used approach. nih.govlcms.cz
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a robust and versatile technique for the analysis of this compound. The compound, being hydrophobic and acidic with a pKa of 3.56, can be effectively separated using mixed-mode columns that employ both reversed-phase and anion-exchange mechanisms. helixchrom.com Method parameters such as the mobile phase composition (e.g., acetonitrile or methanol content), buffer type (e.g., ammonium formate, formic acid), and pH can be adjusted to optimize the retention time, selectivity, and peak resolution. helixchrom.comsielc.com In some applications, this compound itself is used as an internal standard for the HPLC analysis of other, structurally similar phenoxyacetic herbicides. oup.com
| Parameter | Condition | Source |
|---|---|---|
| Column | Heritage MA (Mixed-Mode) | helixchrom.com |
| Mobile Phase | 60% Acetonitrile with 80 mM Ammonium Formate (pH 3.0) | helixchrom.com |
| Flow Rate | 1.0 mL/min | helixchrom.com |
| Detection | UV at 275 nm | helixchrom.com |
| Injection Volume | 1 µL | helixchrom.com |
| Detection Limit (in urine) | 15 µg/L | oup.com |
Ultra-High Performance Liquid Chromatography (UHPLC)
Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over traditional HPLC, including faster analysis times and improved resolution, making it suitable for high-throughput screening of this compound. UHPLC is frequently coupled with mass spectrometry for enhanced sensitivity and specificity. nih.gov A rapid UHPLC-MS/MS method developed for determining this compound in fruit samples achieved a chromatographic run time of just 2.6 minutes. researchgate.net Sample preparation for complex matrices often involves a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based extraction method. sielc.comnih.gov
| Parameter | Condition | Source |
|---|---|---|
| System | UHPLC coupled to Tandem Mass Spectrometry (MS/MS) | researchgate.net |
| Column | ACQUITY UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm) | researchgate.net |
| Mobile Phase | Methanol–0.1% formic acid (80:20, v/v) | researchgate.net |
| Flow Rate | 0.20 mL/min | researchgate.net |
| Run Time | 2.6 minutes | researchgate.net |
Spectrometric Techniques
Spectrometric detectors, particularly mass spectrometers, are almost invariably paired with chromatographic systems for the definitive identification and quantification of this compound.
Mass Spectrometry (MS)
Mass Spectrometry (MS) provides crucial information on the molecular weight and elemental composition of this compound. When coupled with Gas Chromatography (GC-MS), the electron ionization mass spectrum of this compound shows characteristic fragmentation patterns that aid in its identification. nih.govnist.gov Similarly, Liquid Chromatography (LC-MS) is a powerful tool for analyzing this compound in various food matrices. nih.gov The use of high-resolution mass spectrometers, such as Orbitrap instruments, allows for the collection of accurate mass data, further increasing confidence in the compound's identification. massbank.eu
Tandem Mass Spectrometry (MS/MS)
Tandem Mass Spectrometry (MS/MS) is the gold standard for quantifying trace levels of this compound in complex matrices due to its exceptional selectivity and sensitivity. nih.gov This technique involves selecting the molecular ion of this compound (the precursor ion) and fragmenting it to produce specific product ions. The instrument then monitors these specific precursor-to-product ion transitions, a mode known as Multiple Reaction Monitoring (MRM). researchgate.net This process minimizes matrix interference and provides highly reliable quantification. Analysis is typically performed using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source, often operated in negative ion mode, which is optimal for acidic compounds like this compound. nih.govresearchgate.net
| Parameter | Condition/Value | Source |
|---|---|---|
| Instrument | Triple Quadrupole or Q Exactive Orbitrap Mass Spectrometer | researchgate.netmassbank.eu |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode | researchgate.netmassbank.eu |
| Analysis Mode | Multiple Reaction Monitoring (MRM) | researchgate.net |
| Precursor Ion (M-H)⁻ | m/z 185.0011 | massbank.eu |
| Key Product Ions | m/z 141.0112, m/z 126.9956 | massbank.eu |
| Fragmentation Mode | Higher-energy C-trap dissociation (HCD) | massbank.eu |
Based on a comprehensive search of publicly available scientific literature, there is no information regarding a chemical compound specifically named “this compound” in the context of analytical quantification methods. The name may be an internal project code, a non-standardized abbreviation, or a typographical error, as it does not correspond to a recognized chemical entity in major chemical databases or research publications.
Consequently, it is not possible to generate a scientifically accurate article detailing the UV/Vis spectrophotometry, bioanalytical method development, or quantitative performance parameters for this specific compound as requested. The creation of such an article would require speculation or the use of data from unrelated compounds, which would not adhere to the required standards of scientific accuracy and specificity.
Metabolic Pathways Research of 4 Cdpca Non Human Systems
In Vitro Metabolic Stability and Metabolite Identification
Comprehensive data regarding the in vitro metabolic stability of 4-Cdpca, including its half-life in hepatic microsomal stability studies and the characterization of its metabolites in cellular systems, are not available from the search results.
Hepatic Microsomal Stability Studies
Specific data on the stability of this compound when incubated with hepatic microsomes from non-human species (e.g., rat, dog, monkey) to assess its intrinsic clearance and metabolic susceptibility are not detailed in the available literature.
Characterization of Metabolites in Cellular Systems
Information on the identification and structural elucidation of metabolites formed when this compound is exposed to various cellular systems (e.g., primary hepatocytes, cell lines) is not provided in the search results.
Specific Research Areas and Potential Applications of 4 Cdpca
Future Research Directions and Unanswered Questions for 4 Cdpca
Elucidation of Undiscovered Mechanisms of Action
The primary and most crucial area of future research for 4-Cdpca will be the determination of its fundamental mechanism of action. At present, there is no available data on how this compound interacts with biological systems. Initial studies would need to focus on identifying its molecular targets and signaling pathways. High-throughput screening assays could be employed to assess its activity against a broad range of receptors, enzymes, and other cellular components. Subsequent research would then need to delve into the specifics of these interactions to understand the downstream effects.
Exploration of Synergistic Effects with Existing Research Compounds
Once a primary mechanism of action for this compound is identified, a significant area of future investigation will be its potential for synergistic effects when combined with other known research compounds. Synergy, where the combined effect of two or more compounds is greater than the sum of their individual effects, is a key area of pharmacological research. nih.gov For example, studies on various natural compounds have shown that they can enhance the efficacy of conventional chemotherapeutic agents. nih.govmdpi.com Future research on this compound would likely involve in vitro and in vivo studies pairing it with established compounds to identify any potentiation of therapeutic effects or reduction in toxicity. The nature of these interactions, whether synergistic, additive, or antagonistic, would need to be carefully characterized. researchgate.net
A theoretical exploration of potential synergistic interactions for this compound is presented in the table below, based on common research pairings for novel compounds.
| Research Compound Class | Potential Synergistic Application |
| Known Enzyme Inhibitors | Enhancement of inhibitory effects on a target pathway |
| Cytotoxic Agents | Increased efficacy in preclinical cancer models |
| Anti-inflammatory Compounds | Potentiation of anti-inflammatory responses |
Advanced Computational Modeling and AI in this compound Research
The use of advanced computational modeling and artificial intelligence (AI) represents a powerful avenue for future this compound research. nih.gov Once the basic structure and properties of this compound are known, computational tools can be used to predict its interactions with biological targets, a process known as molecular docking. researchgate.net These models can help to refine hypotheses about its mechanism of action and guide the design of future experiments, potentially accelerating the research process. nih.gov As more data on this compound becomes available, machine learning algorithms could be trained to predict its activity and identify potential synergistic combinations. oup.com
Development of Advanced Research Probes
Should this compound demonstrate a specific and potent biological activity, a future research direction would be the development of advanced research probes based on its structure. This would involve chemically modifying the this compound molecule to create tools for studying its biological target and pathway. For example, fluorescently labeled versions of this compound could be synthesized to visualize its distribution within cells and tissues. Additionally, biotinylated or photo-affinity labeled derivatives could be created to help identify and isolate its binding partners, further elucidating its mechanism of action.
Q & A
Q. How should researchers address batch-to-batch variability in this compound synthesis during multi-institutional studies?
- Methodological Answer : Standardize synthesis protocols (e.g., USP guidelines) and share reference samples between labs. Use qNMR for quantitative purity assessment and establish acceptance criteria (e.g., ±2% potency variance) .
Ethical & Reproducibility Considerations
Q. What steps ensure ethical compliance when using this compound in preclinical models?
Q. How can researchers enhance reproducibility when publishing this compound-related data?
- Methodological Answer : Follow FAIR principles: share raw spectra, crystallographic data (CCDC deposits), and code for simulations (GitHub repositories). Use standardized nomenclature (IUPAC) and report negative results to avoid publication bias .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
